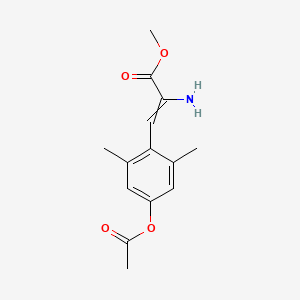![molecular formula C8H7N3O B1460542 Imidazo[1,2-a]pyridine-6-carbaldehyde oxime CAS No. 1709825-51-3](/img/structure/B1460542.png)
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
概要
説明
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and functional materials.
作用機序
Target of Action
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
生化学分析
Biochemical Properties
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to specific enzymes, which can either inhibit or activate their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound can interact with proteins involved in DNA replication and repair, thereby influencing cellular processes at a fundamental level .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells . Furthermore, it can affect metabolic pathways by inhibiting enzymes that are crucial for cellular energy production, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to degrade under certain conditions, which can affect its efficacy in biochemical assays . In in vitro studies, this compound has demonstrated sustained activity over several hours, but its effects can diminish with prolonged exposure . In in vivo studies, the long-term effects on cellular function have been observed, with some studies indicating potential toxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the iodine-mediated oxidative coupling of 2-aminopyridine with an aromatic terminal alkyne . This transition-metal-free route provides an operationally simple way to construct imidazoheterocycles.
Industrial Production Methods: Industrial production methods for imidazo[1,2-a]pyridine-6-carbaldehyde oxime often involve multi-step synthesis protocols that achieve high yields. For example, a multi-step synthesis method for producing imidazo[1,2-a]pyridines has been reported to achieve yields ranging from 93% to 97% .
化学反応の分析
Types of Reactions: Imidazo[1,2-a]pyridine-6-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
科学的研究の応用
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it has been studied for its potential as an antituberculosis agent . Additionally, imidazo[1,2-a]pyridine derivatives have shown promise in the development of covalent inhibitors for cancer treatment . In industry, these compounds are used in the development of functional materials for optoelectronic devices and sensors .
類似化合物との比較
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime can be compared with other similar compounds, such as imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine derivatives. These compounds share a similar heterocyclic structure but differ in their functional groups and applications. For example, imidazo[1,2-a]pyrazine derivatives have been studied for their potential as anticancer agents , while imidazo[1,5-a]pyridine derivatives have been explored for their use in luminescent materials and sensors
Similar Compounds
- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
- Imidazo[4,5-b]pyridine
These compounds, while structurally related, offer different functionalities and applications, highlighting the versatility and importance of the imidazo[1,2-a]pyridine scaffold in scientific research and industrial applications.
特性
IUPAC Name |
(NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKHIVICLNQTGL-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN2C=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1460460.png)

![7-Oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride](/img/structure/B1460462.png)
![2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1460464.png)
![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)



![(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime](/img/structure/B1460476.png)


![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460481.png)

